molecular formula C20H17NO B014553 1-Pyrenebutanamide CAS No. 71942-36-4

1-Pyrenebutanamide

Cat. No. B014553
CAS RN: 71942-36-4
M. Wt: 287.4 g/mol
InChI Key: ADYCKJDIWFOVAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrene derivatives, including 1-Pyrenebutanamide, often involves complex reactions that aim to introduce specific functional groups to the pyrene core. For example, Sato et al. (2011) detailed the synthesis of unsymmetrically substituted pyrene derivatives through key precursors, highlighting the versatility in creating variously substituted pyrenes for different applications (Sato, Maeda, Mihara, & Iwasawa, 2011).

Molecular Structure Analysis

The molecular structure of pyrene derivatives plays a critical role in their chemical and physical properties. Niko et al. (2015) synthesized tetrasubstituted asymmetric pyrenes and examined their photophysical properties, demonstrating how structural modifications influence these properties (Niko, Sasaki, Narushima, Sharma, Vacha, & Konishi, 2015).

Chemical Reactions and Properties

Pyrenebutanamide and its derivatives undergo various chemical reactions, influencing their practical applications. Wrona-Piotrowicz et al. (2014) discussed the efficient synthesis of pyrene-1-carbothioamides and carboxamides, showcasing tunable solid-state fluorescence, which is pivotal in applications like fluorescent probes and organic electronics (Wrona-Piotrowicz, Zakrzewski, Métivier, Brosseau, Makal, & Woźniak, 2014).

Physical Properties Analysis

The physical properties of pyrene derivatives, such as solubility, melting point, and thermal stability, are significantly influenced by the nature of the substituent groups attached to the pyrene core. The synthesis and structural analysis of pyrene derivatives provide insights into how these properties can be tailored for specific needs.

Chemical Properties Analysis

The chemical properties of pyrene derivatives, including 1-Pyrenebutanamide, encompass a wide range of reactivities and interactions, depending on their functional groups. Studies like those by Davydov, Kumar, and Halpert (2002) on allosteric mechanisms in P450eryF probed with 1-pyrenebutanol, a related compound, highlight the intricate balance between structure and reactivity in biological systems (Davydov, Kumar, & Halpert, 2002).

Safety And Hazards

Specific safety data and hazards associated with 1-Pyrenebutanamide are not readily available in the literature.


Future Directions

While specific future directions for 1-Pyrenebutanamide are not mentioned in the literature, nanoparticle formulations of related compounds have shown promise in applications such as image-guided surgery7.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with a chemical expert may be necessary.


properties

IUPAC Name

4-pyren-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYCKJDIWFOVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390810
Record name 1-Pyrenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenebutanamide

CAS RN

71942-36-4
Record name 1-Pyrenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
Y Luo, W Zhang, M Liu, J Zhao, Y Fan, B Bian… - Chinese Chemical …, 2021 - Elsevier
… In order to overcome the problem of low water-solubility of the conjugated arene, a long chain with a diamine structure was appended to afford aminopropyl-1-pyrenebutanamide (PBA, …
J Lou, TA Hatton, PE Laibinis - Analytical Chemistry, 1997 - ACS Publications
… We report two fluorophores, N-(1-pyrenylmethyl)-1-pyrenebutanamide and N-(1-pyrenylmethyl)-1-pyreneacetamide, that exhibit temperature-dependent emission spectra over the …
Number of citations: 89 0-pubs-acs-org.brum.beds.ac.uk
W Zhang, Y Luo, Y Zhou, M Liu, W Xu, B Bian, Z Tao… - Dyes and …, 2020 - Elsevier
… A new fluorescent probe composed of cucurbit[10]uril (Q[10]) and a water-soluble derivative of pyrene, aminopropyl-1-pyrenebutanamide (PBA), is designated. H NMR spectroscopy …
TK Hill, A Abdulahad, SS Kelkar, FC Marini… - Bioconjugate …, 2015 - ACS Publications
… Self-assembly of the nanoparticles was driven by conjugation of one of three hydrophobic moieties: aminopropyl-1-pyrenebutanamide (PBA), aminopropyl-5β-cholanamide (5βCA), or …
Number of citations: 125 0-pubs-acs-org.brum.beds.ac.uk
JJ Souchek, NE Wojtynek, WM Payne, MB Holmes… - Acta biomaterialia, 2018 - Elsevier
… HA was modified by conjugation with the hydrophobic ligand, aminopropyl-1-pyrenebutanamide to drive nanoparticle self-assembly. Indocyanine green (ICG) was physicochemically …
DS Bhattacharya - 2019 - digitalcommons.unmc.edu
… Amphiphilic conjugates were prepared for the three derivatives of HA by conjugating a hydrophobic ligand (1- pyrenebutanamide- PBA) followed by chemical conjugation of Cyanine7.5 …
Number of citations: 0 digitalcommons.unmc.edu
DE Bergbreiter, JG Franchina, K Kabza - Macromolecules, 1999 - ACS Publications
… In this case, N-6-(aminohexyl)-1-pyrenebutanamide, an ethylenediamine derivative of dansyl chloride, and primary amine-terminated p-methyl red (MR) were all used. Visual …
Number of citations: 98 0-pubs-acs-org.brum.beds.ac.uk
WX Liu, YB Jiang - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… Herein we report the synthesis and evaluation of three neutral PET chemosensors for anions, N-(1-pyrenebutanamide)-N′-(substituted-phenyl)thioureas (1–3, Fig. 1), in which N-…
Number of citations: 50 0-pubs-rsc-org.brum.beds.ac.uk
TK Hill, SS Kelkar, NE Wojtynek, JJ Souchek… - Theranostics, 2016 - ncbi.nlm.nih.gov
… The subscript “5βCA” and “PBA” refer to the conjugated hydrophobic moieties, aminopropyl-5β-cholanamide and aminopropyl-1-pyrenebutanamide, respectively. NanoCy7.5 …
S Tiwari, P Bahadur - International journal of biological macromolecules, 2019 - Elsevier
… Modification of HA using three hydrophobic moieties; aminopropyl‑1‑pyrenebutanamide (PBA), aminopropyl‑5β‑cholanamide (5βCA), and octadecylamine (ODA), in order to drive the …

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